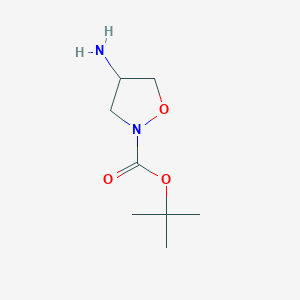

Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate

Descripción general

Descripción

Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate is a chemical compound with the molecular formula C8H16N2O3 . It is used in various chemical reactions and has a molecular weight of 188.23 .

Molecular Structure Analysis

The InChI code for Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate is 1S/C8H16N2O3/c1-8(2,3)13-7(11)10-4-6(9)5-12-10/h6H,4-5,9H2,1-3H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate has a predicted boiling point of 258.5±29.0 °C and a predicted density of 1.136±0.06 g/cm3 . Its pKa is predicted to be 7.65±0.20 .Aplicaciones Científicas De Investigación

- Antibacterial and Antifungal Activity : Researchers have investigated the antibacterial and antifungal properties of this compound. While it is moderately active, further optimization could lead to novel antimicrobial agents .

- Drug Design : The piperazine ring in tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate serves as a versatile building block for designing new drugs. Its conformational flexibility and favorable interactions with macromolecules make it valuable in drug discovery .

- Building Block for Novel Compounds : tert-Butyl 4-amino-1,2-oxazolidine-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

- Anticancer Potential : Although not extensively studied, compounds containing piperazine rings have shown anticancer activity. tert-Butyl 4-amino-1,2-oxazolidine-2-carboxylate could be explored further in this context .

- Antiparasitic and Antihistamine Properties : The diverse biological activities of piperazine derivatives extend to antiparasitic and antihistamine effects .

- Single Crystal X-ray Diffraction : Researchers have characterized the crystal structures of tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate using X-ray diffraction. These studies provide insights into its molecular geometry and intermolecular interactions .

- PDE4 Inhibitors : tert-Butanesulfinamide, a derivative of tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate, has been explored as an effective PDE4 inhibitor for treating inflammatory diseases .

Medicinal Chemistry and Drug Development

Organic Synthesis

Biological Studies

Crystallography and Structural Analysis

Enzyme Inhibition Studies

Chemical Building Blocks

Propiedades

IUPAC Name |

tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(11)10-4-6(9)5-12-10/h6H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMZDFXRHGXLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CO1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)

![3-[(2-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2775007.png)

![N-cyclopentyl-2-[1-[(4-methylphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2775009.png)